(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy
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Overview
Description
(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy is a sterol derivative with significant biological and chemical properties. This compound is part of the larger family of cholesterol derivatives, which play crucial roles in various biological processes, including cell membrane structure and function, as well as serving as precursors for steroid hormones and bile acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-cholest-5-en-26-oic acid, 3,7-hydroxy typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes:
Oxidation of Cholesterol: Cholesterol is oxidized to form cholest-5-en-26-oic acid. This can be achieved using oxidizing agents such as chromium trioxide (CrO₃) in acetic acid.
Hydroxylation: The introduction of hydroxyl groups at the 3 and 7 positions can be accomplished using selective hydroxylation reactions. Reagents like osmium tetroxide (OsO₄) followed by hydrogen peroxide (H₂O₂) can be used for this purpose.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted alcohols
Scientific Research Applications
Chemistry
In chemistry, (25R)-cholest-5-en-26-oic acid, 3,7-hydroxy is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its role in cell membrane dynamics and its potential as a biomarker for certain diseases. It is also investigated for its interaction with proteins and enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in cholesterol metabolism and its impact on cardiovascular health.
Industry
Industrially, this compound is used in the synthesis of steroids and other bioactive molecules. Its derivatives are important in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (25R)-cholest-5-en-26-oic acid, 3,7-hydroxy involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The hydroxyl groups at positions 3 and 7 allow for hydrogen bonding with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure.
Cholest-5-en-3β,7α-diol: A similar compound with hydroxyl groups at different positions.
Cholest-5-en-3β-ol-7-one: A ketone derivative with different reactivity.
Uniqueness
(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy is unique due to its specific hydroxylation pattern and the presence of a carboxylic acid group. This combination of functional groups allows for unique interactions and reactivity compared to other cholesterol derivatives.
Properties
IUPAC Name |
6-(3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSAWZGYQXRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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